molecular formula C7H8N2O3 B189570 2,5-Dimethyl-4-nitropyridine 1-oxide CAS No. 21816-42-2

2,5-Dimethyl-4-nitropyridine 1-oxide

Cat. No.: B189570
CAS No.: 21816-42-2
M. Wt: 168.15 g/mol
InChI Key: GVGSFHVUBRWBJT-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-nitropyridine 1-oxide is an organic compound with the molecular formula C7H8N2O3 It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is oxidized to form an N-oxide, and the ring is substituted with two methyl groups at positions 2 and 5, and a nitro group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-nitropyridine 1-oxide typically involves the nitration of 2,5-dimethylpyridine N-oxide. One common method includes the following steps :

    Mixing: 2,5-dimethylpyridine N-oxide is mixed with concentrated sulfuric acid to form a mixed solution.

    Nitration: A sulfuric acid solution of potassium nitrate is added dropwise to the mixed solution at a temperature range of -10°C to 20°C.

    Reaction: After the addition is complete, the reaction mixture is heated to a temperature range of 80°C to 120°C to complete the nitration process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method minimizes the accumulation of highly energetic and potentially explosive nitration products, ensuring safer and more efficient production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 2,5-Dimethyl-4-aminopyridine 1-oxide.

    Substitution: 2,5-Dimethyl-4-halopyridine 1-oxide (e.g., 2,5-Dimethyl-4-chloropyridine 1-oxide).

Scientific Research Applications

2,5-Dimethyl-4-nitropyridine 1-oxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-nitropyridine 1-oxide involves its ability to participate in various chemical interactions due to the presence of the nitro and N-oxide groups. These groups can engage in hydrogen bonding, halogen bonding, and other non-covalent interactions, making the compound a versatile reagent in chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-4-nitropyridine 1-oxide
  • 3,5-Dimethyl-4-nitropyridine 1-oxide
  • 4-Nitro-2-picoline N-oxide

Uniqueness

2,5-Dimethyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. The presence of methyl groups at positions 2 and 5, along with the nitro group at position 4, provides a distinct electronic environment that can be exploited in various chemical reactions .

Biological Activity

2,5-Dimethyl-4-nitropyridine 1-oxide (CAS Number: 21816-42-2) is a heterocyclic compound characterized by the presence of a nitro group and an N-oxide functional group. Its molecular formula is C7H8N2O3C_7H_8N_2O_3, and it has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry, agriculture, and industrial processes.

The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution. The nitro group at position 4 significantly influences its biological activity by altering electron density distribution within the molecule, which enhances its reactivity towards biological targets.

PropertyValue
Molecular FormulaC₇H₈N₂O₃
Molecular Weight168.15 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The mechanism of action involves interactions with various biomolecules, primarily through hydrogen bonding and π-π stacking due to the presence of the nitro and N-oxide groups. These interactions can lead to inhibition of enzymes, modulation of signaling pathways, and potential antimicrobial effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity
Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. The presence of the nitro group is often correlated with increased antifungal activity as well .

2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of enzymes such as HIV-1 reverse transcriptase. This suggests its utility in antiviral therapies .

3. Anticancer Potential
Preliminary studies indicate that derivatives of this compound may interfere with cellular processes relevant to cancer development, although more research is needed to establish definitive anticancer properties .

Case Studies

A notable study explored the interaction of pyridine-N-oxides with metalloporphyrins in living organisms. It was found that these interactions could enhance the biochemical activity of N-oxides, leading to applications in agriculture for regulating plant growth rates .

Another investigation highlighted the structural properties of nitropyridine-N-oxides, emphasizing their role as effective π-hole donors in various chemical reactions. This property is particularly relevant for designing new organic materials with unique optical characteristics .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

CompoundMolecular FormulaBiological Activity
2,3-Dimethyl-4-nitropyridine 1-oxideC₇H₈N₂O₃Antimicrobial
3,5-Dimethyl-4-nitropyridine 1-oxideC₇H₈N₂O₃Enzyme inhibition
4-Nitro-2-picoline N-oxideC₆H₆N₂O₃Antiviral

This comparison illustrates that while all these compounds share a common nitro-pyridine structure, their specific substitution patterns lead to variations in biological activity.

Q & A

Q. Basic: What are the key considerations for optimizing the synthesis of 2,5-dimethyl-4-nitropyridine 1-oxide?

Methodological Answer:
Synthesis typically involves nitration and oxidation steps. To optimize yield:

  • Use anhydrous DMF as a solvent to minimize side reactions (e.g., hydrolysis) and ensure controlled reaction kinetics .
  • Monitor reaction progress via thin-layer chromatography (TLC) with silica gel plates and a UV indicator.
  • Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials. Reference melting points (e.g., 136–138°C for analogous nitropyridine oxides) to assess purity .
  • Employ NMR (¹H/¹³C) and FT-IR for structural validation: Look for characteristic nitro group stretches (~1520 cm⁻¹) and pyridine N-oxide signals (δ 8.5–9.0 ppm in ¹H NMR) .

Q. Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions) during characterization?

Methodological Answer:
Contradictions may arise from tautomerism, solvent effects, or impurities.

  • Repeat experiments under controlled conditions (e.g., dry solvents, inert atmosphere) to exclude moisture/oxygen interference.
  • Perform variable-temperature NMR to detect dynamic processes (e.g., tautomeric equilibria).
  • Cross-validate with X-ray crystallography for definitive structural assignment. If unavailable, use DFT calculations (e.g., Gaussian software) to simulate spectra and compare with experimental data .
  • For IR, confirm nitro group orientation via 2D-IR correlation spectroscopy to distinguish between resonance structures.

Q. Basic: What protocols ensure safe handling of this compound in the lab?

Methodological Answer:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact.
  • Store in a cool, dark environment to prevent photodegradation.
  • Follow waste disposal guidelines for nitroaromatics, as they may be toxic or mutagenic. Reference safety protocols for structurally similar compounds (e.g., 4-nitropyridine N-oxide) .

Q. Advanced: How to investigate the thermal and photolytic stability of this compound?

Methodological Answer:

  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen/air to determine decomposition temperatures and exothermic events.
  • For photolysis, expose samples to UV-Vis light (e.g., 365 nm) in a photoreactor and monitor degradation via HPLC with a C18 column (acetonitrile/water mobile phase).
  • Identify degradation products using LC-MS/MS and propose pathways via high-resolution mass spectrometry (HRMS) and isotopic labeling .

Q. Basic: What analytical techniques are critical for assessing purity and structural integrity?

Methodological Answer:

  • Elemental analysis (C, H, N) to confirm stoichiometry (deviation <0.4% acceptable).
  • HPLC with a diode-array detector (DAD) at 254 nm for purity assessment (>98% by area).
  • ¹H NMR in deuterated DMSO to detect trace solvents or impurities. Compare integrations to theoretical proton counts .

Q. Advanced: How to address discrepancies between HPLC purity and elemental analysis results?

Methodological Answer:
Discrepancies may stem from non-volatile impurities or hydrate formation.

  • Perform Karl Fischer titration to quantify water content.
  • Use mass spectrometry (e.g., ESI-MS) to detect non-UV-active contaminants.
  • Recrystallize from anhydrous solvents and re-analyze. If inconsistencies persist, employ ion chromatography to identify ionic impurities .

Q. Advanced: What computational methods can elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and reaction pathways.
  • Analyze frontier molecular orbitals (FMOs) to predict sites of electrophilic/nucleophilic attack.
  • Validate with isotope effects (e.g., deuterium labeling) in kinetic studies .

Q. Basic: How to design experiments for evaluating biological activity (e.g., enzyme inhibition)?

Methodological Answer:

  • Use in vitro kinase assays (e.g., ADP-Glo™) to screen for inhibitory activity.
  • Perform dose-response curves (IC₅₀ determination) with triplicate measurements.
  • Reference structural analogs (e.g., nitrofuran derivatives) for activity benchmarks .

Q. Advanced: How to resolve conflicting data in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Synthesize derivatives with systematic substituent variations (e.g., methyl vs. methoxy groups).
  • Use multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity.
  • Validate hypotheses via X-ray co-crystallography with target enzymes .

Q. Advanced: What strategies mitigate byproduct formation during nitration/oxidation steps?

Methodological Answer:

  • Optimize stoichiometry (e.g., nitric acid/substrate ratio) to minimize over-nitration.
  • Introduce protecting groups (e.g., acetyl) on methyl substituents to direct regioselectivity.
  • Use flow chemistry for precise temperature/residence time control, reducing side reactions .

Properties

IUPAC Name

2,5-dimethyl-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGSFHVUBRWBJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=[N+]1[O-])C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60176230
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21816-42-2
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21816-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021816422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,5-dimethyl-4-nitro-, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60176230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

260 ml of fuming nitric acid (d =1.5) were added dropwise to 840 ml of concentrated sulphur-ic acid while cooling. 348,2 g of 2,5-dimethy1pyridine 1-oxide were subsequently added portionwise at 0-5° . The mixture was stirred at room temperature for 1 hour, then heated to 90° within 3 hours, left at this temperature overnight and, after cooling, poured on to 6 kg of ice. The mixture was adjusted to pH 3 with concentrated sodium hydroxide solution and extracted three times with 2 1 of methylene chloride. The combined organic phases were washed with 4 1 of water, dried over sodium sulfate and evaporated in vacuo. The residue was crystallized from methylene chloride/petroleum ether and there was obtained 2,5-dimethyl-4-nitropyridine 1-oxide of melting point 142-144° .
Quantity
260 mL
Type
reactant
Reaction Step One
Quantity
840 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
ice
Quantity
6 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To 75 mL of concentrated sulfuric acid at 0° C. was added 2,5-dimethylpyridine N-oxide (10 g, 0.08 mol) dropwise. 5.6 mL of fuming nitric acid (0.13 mol) was added to the mixture. The mixture was heated at 90° C. for 6 h, cooled, poured onto 500 mg ice, and neutralized with 120 mL of 50% sodium hydroxide solution. The solution was extracted with DCM (250 mL×5), and the combined organic phase was dried with anhydrous sodium sulfate and concentrated to give 7.0 g of the crude product as a yellow solid, which was used for the next step without further purification. MS (ESI): m/z 169.1 [M+H]+.
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a nitrating mixture of sulphuric acid (24 mL) and nitric acid (12 mL) cooled to 0° C. was added 2,5-dimethyl-1-oxido-pyridin-1-ium (CAS: 4986-05-4) (8.4 g, 68.21 mmol). The solution was allowed to warm to room temperature and stirred over 30 mins then heated to 110° C. and stirred over 5 hrs. The reaction mixture was cooled and poured onto ice. The aqueous solution was made basic with solid sodium carbonate, giving a precipitate. The aqueous was extracted into DCM (3x), and the combined extracts were dried over magnesium sulphate, filtered and evaporated to yield a yellow solid, 2,5-dimethyl-4-nitro-1-oxido-pyridin-1-ium (D135) (9.8 g, 58.3 mmol, 85.4% yield);
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86165267
CID 86165267
2,5-Dimethyl-4-nitropyridine 1-oxide
CID 86165267
2,5-Dimethyl-4-nitropyridine 1-oxide
CID 86165267
2,5-Dimethyl-4-nitropyridine 1-oxide
CID 86165267
CID 86165267
2,5-Dimethyl-4-nitropyridine 1-oxide

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